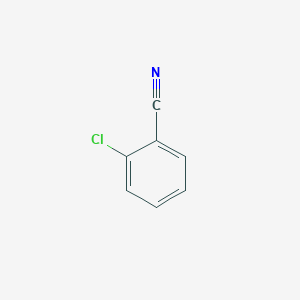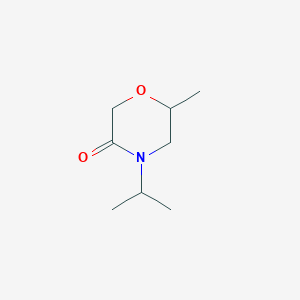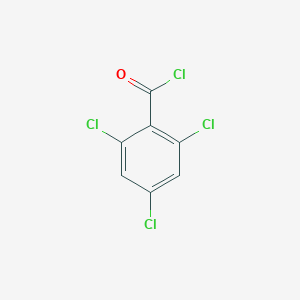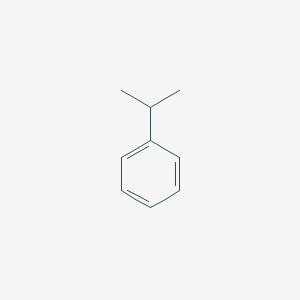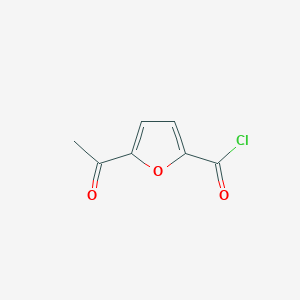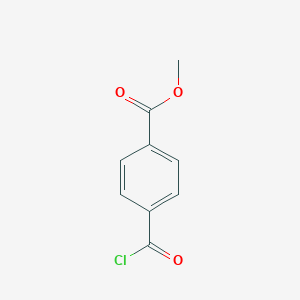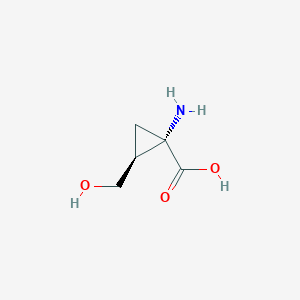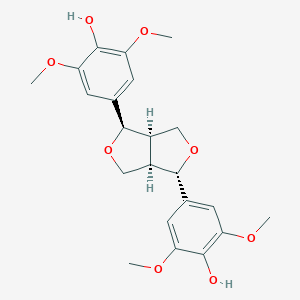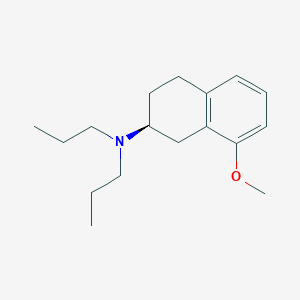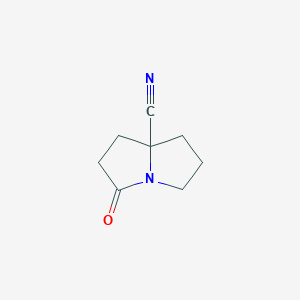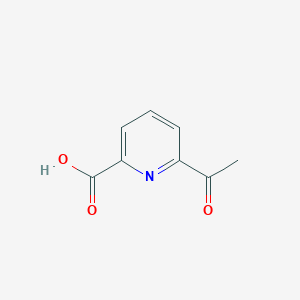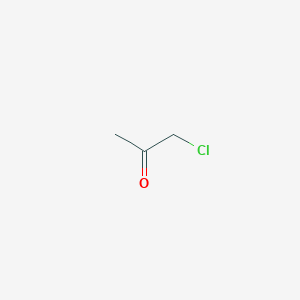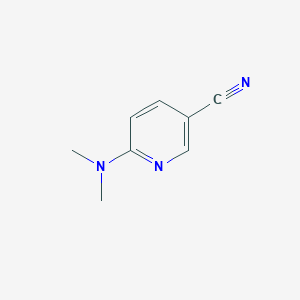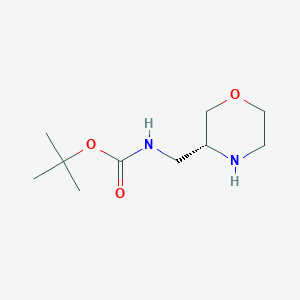
(R)-tert-Butyl (morpholin-3-ylmethyl)carbamate
Description
Synthesis Analysis
The synthesis of (R)-tert-butyl (morpholin-3-ylmethyl)carbamate involves multiple steps, starting from basic building blocks like L-Serine. For example, a related compound, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of jaspine B, was synthesized through a seven-step process including esterification, protection, reduction, and the Corey-Fuchs reaction, achieving an overall yield of 30% (Tang et al., 2014). Similarly, the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an important intermediate for biologically active compounds, demonstrates the versatile routes for synthesizing complex carbamates (Zhao et al., 2017).
Molecular Structure Analysis
The molecular structure of carbamates, including (R)-tert-butyl (morpholin-3-ylmethyl)carbamate, often involves detailed crystallographic studies to understand their conformation and stereochemistry. For instance, the study on (1S,3S,4S)-tert-Butyl N-[1-benzyl-3-hydroxy-5-phenyl-4-(picolinamido)pentyl]carbamate reveals intricate details about the molecule's conformation and intermolecular interactions, highlighting the complexity of carbamate structures (Zheng et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving (R)-tert-butyl (morpholin-3-ylmethyl)carbamate and related compounds are diverse. For example, the thionyl chloride-mediated synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate showcases the reactivity of carbamates in producing other valuable intermediates through Boc-involved neighboring group participation (Li et al., 2015). Additionally, the use of aqueous phosphoric acid for the deprotection of tert-butyl carbamates, among other tert-butyl-protected groups, demonstrates the chemical versatility and stability of these compounds under various conditions (Li et al., 2006).
Scientific Research Applications
Novel Synthetic Methodologies
The development of novel synthetic methodologies utilizing "(R)-tert-Butyl (morpholin-3-ylmethyl)carbamate" or related compounds has been a focus of research. For instance, the study on the synthesis of cis-3,5-disubstituted morpholine derivatives demonstrates the utility of morpholine in electrophile-induced ring closure reactions, facilitating the synthesis of complex morpholine structures from aziridine precursors. This methodology offers a pathway to synthesize morpholine derivatives with potential applications in pharmaceuticals and materials science (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
Catalysis and Material Science
Research on chromium complexes ligated by amino-salicylaldimine ligands, including morpholine derivatives, has shown that these complexes can act as catalysts for ethylene oligomerization. The study provides insights into the design of new catalysts for polymerization processes, highlighting the role of morpholine-based ligands in enhancing catalytic performance and offering a new perspective on material synthesis (Cui & Zhang, 2010).
Advanced Material Applications
The synthesis and characterization of cationic iridium(III) complexes with aggregation-induced phosphorescent emission (AIPE) properties, where the incorporation of morpholine and its derivatives into the ligand structure significantly impacts the photophysical properties of these complexes, illustrates the potential of morpholine-based compounds in the development of advanced materials for organic electronics, including light-emitting electrochemical cells and sensors (Shan et al., 2012).
Enzymatic Kinetic Resolution
In the context of chiral synthesis, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a process crucial for producing optically pure enantiomers, demonstrates the relevance of carbamate derivatives in achieving high enantioselectivity. This process underscores the utility of morpholine-based carbamates in the synthesis of chiral compounds, which are essential in pharmaceuticals and asymmetric catalysis (Piovan, Pasquini, & Andrade, 2011).
Environmental Applications
The study on the aqueous phosphoric acid-mediated deprotection of tert-butyl carbamates, including morpholine derivatives, offers an environmentally benign method for deprotecting functional groups in organic synthesis. This research highlights the importance of developing green chemistry processes and the role of morpholine-based carbamates in facilitating such reactions (Li et al., 2006).
properties
IUPAC Name |
tert-butyl N-[[(3R)-morpholin-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-8-7-14-5-4-11-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGAMPLHQAGRIU-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628700 | |
| Record name | tert-Butyl {[(3R)-morpholin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl (morpholin-3-ylmethyl)carbamate | |
CAS RN |
1257850-83-1 | |
| Record name | Carbamic acid, N-[(3R)-3-morpholinylmethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257850-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl {[(3R)-morpholin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B47941.png)
